Fmoc-HepoK

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

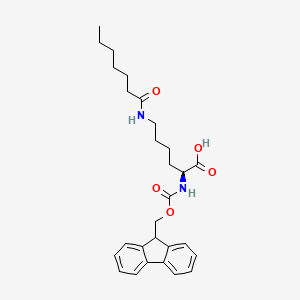

“Fmoc-HepoK” is a product used for research purposes. The “Fmoc” part refers to the fluorenylmethoxycarbonyl protecting group, which is a base-labile protecting group used in organic synthesis . It’s commonly used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular formula of “Fmoc-HepoK” is C28H36N2O5. The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .

Chemical Reactions Analysis

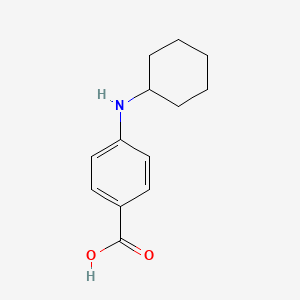

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

The degree of parallel Fmoc alignment is substantially higher in the last frame of the 1 μs simulation for FmocA in 80% water compared to all other aliphatic Fmoc-SAAs both in the charged and neutral state .

Wissenschaftliche Forschungsanwendungen

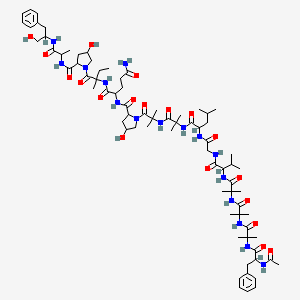

Self-Assembling Peptide Hydrogels

The application of Fmoc-HepoK in the development of self-assembling peptide hydrogels showcases its role in creating scaffolds for cell proliferation and differentiation. Studies have demonstrated that hydrogels formed by peptides like Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-arginine-glycine-aspartate (Fmoc-RGD) provide a nanofibrous network facilitating bioactive ligand presentation for cell attachment. This environment supports the proliferation and differentiation of mesenchymal stem cells (MSCs), indicating Fmoc-peptides' potential in tissue engineering and regenerative medicine (Wang et al., 2017).

Electroaddressing for Tissue Engineering

Fmoc-phenylalanine has been utilized in electroaddressing applications, where its deposition is controlled by electrochemically induced pH gradients. This method allows for the spatially selective and reversible assembly/disassembly of molecular gelators, including Fmoc-amino acids, on surfaces. This capability is essential for lab-on-a-chip applications and highlights the role of Fmoc-peptides in advancing microfluidic technology and tissue engineering (Liu et al., 2011).

Enzyme-Based Electrochemical Biosensing

A self-assembled peptide nanofibrous hydrogel composed of N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) has been used to create a biointerface for enzyme-based electrochemical biosensing. This approach embeds enzymes such as horseradish peroxidase (HRP) within the hydrogel, maintaining their bioactivity and enabling direct electron transfer. The resulting biosensors exhibit high sensitivity, selectivity, and stability, demonstrating Fmoc-peptides' potential in constructing smart interfaces for biosensing applications (Lian et al., 2016).

Functional Materials Fabrication

The modification of amino acids and short peptides with the Fmoc group has been extensively studied for the fabrication of functional materials. Fmoc-modified biomolecules exhibit unique self-assembly properties, making them suitable for various applications, including drug delivery, catalysis, and the development of therapeutic agents. This versatility underscores the significant role of Fmoc-peptides in the development of novel biomaterials and their potential in various scientific and medical fields (Tao et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides have shown potential for applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . This suggests that Fmoc-HepoK could have potential future applications in these areas.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(heptanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-2-3-4-5-17-26(31)29-18-11-10-16-25(27(32)33)30-28(34)35-19-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-25H,2-5,10-11,16-19H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQLQGXMHXKYPS-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Heptanoyl) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534314.png)

![N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2534317.png)

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)

![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)